N-(3,4,5-trimethoxyphenyl)-beta-Alanine

Description

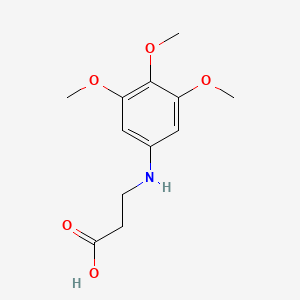

N-(3,4,5-Trimethoxyphenyl)-beta-Alanine is a synthetic organic compound characterized by a beta-alanine backbone linked to a 3,4,5-trimethoxyphenyl moiety via an amine group. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in medicinal chemistry, known for its role in microtubule-targeting agents like combretastatin A-4 and its derivatives .

Properties

Molecular Formula |

C12H17NO5 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

3-(3,4,5-trimethoxyanilino)propanoic acid |

InChI |

InChI=1S/C12H17NO5/c1-16-9-6-8(13-5-4-11(14)15)7-10(17-2)12(9)18-3/h6-7,13H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

GAKBNKCZUBYVAK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Ring-Opening of Oxazolone Derivatives

A common approach starts from oxazolone intermediates bearing the 3,4,5-trimethoxyphenyl substituent. For example, a (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one (compound 1) can be synthesized by condensation of 3,4,5-trimethoxybenzaldehyde with 2-(3,4-dimethoxybenzamido)acetic acid in acetic anhydride under heating conditions.

This oxazolone intermediate undergoes ring-opening reactions in refluxing ethanol or methanol in the presence of triethylamine as a base catalyst to yield methyl or ethyl acrylate esters, which can be further reacted with amino acids such as beta-alanine to give the corresponding carboxylic acid derivatives. The reaction typically involves refluxing the oxazolone with beta-alanine in absolute ethanol with triethylamine for about 10 hours, followed by extraction and crystallization to isolate the pure product.

Direct Amidation with Beta-Alanine

Another approach involves the direct amidation of 3,4,5-trimethoxyphenyl-containing carboxylic acid derivatives with beta-alanine or its esters. This method often requires activation of the carboxyl group (e.g., via acid chlorides or coupling agents) followed by reaction with beta-alanine under controlled conditions to form the amide bond.

Use of Schiff Base Intermediates and Staudinger Reaction

In some related synthetic routes, Schiff bases formed from 3,4,5-trimethoxyaniline and substituted arylaldehydes are reacted with beta-lactam precursors under Staudinger reaction conditions to yield beta-lactam derivatives bearing the 3,4,5-trimethoxyphenyl group. While this is a more complex route primarily aimed at synthesizing beta-lactam analogues, the chemistry demonstrates the versatility of the 3,4,5-trimethoxyphenyl moiety in amide bond formation and ring transformations relevant to beta-alanine derivatives.

Detailed Preparation Method from Literature

The most detailed and reproducible preparation method of this compound is summarized below, based on the oxazolone ring-opening approach:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3,4,5-Trimethoxybenzaldehyde (10 mmol), 2-(3,4-dimethoxybenzamido)acetic acid (10 mmol), anhydrous sodium acetate (11 mmol), acetic anhydride (10 mL), 80 °C, 2 h | Condensation to form oxazolone intermediate (compound 1) | 54.33% yield; yellow powder; m.p. 195–197 °C |

| 2 | Compound 1 (1 mmol), beta-alanine (1 mmol), absolute ethanol, triethylamine (10 drops), reflux 10 h | Ring-opening reaction to yield this compound derivative | Purified by crystallization from ethanol/water (3:1) |

| 3 | Work-up: Addition of water, extraction with ethyl acetate, evaporation under reduced pressure | Isolation of pure product | High purity confirmed by NMR and elemental analysis |

Analytical Data

- Nuclear Magnetic Resonance (NMR): Characteristic signals for methoxy groups (OCH3) at ~3.7–3.9 ppm and aromatic protons in the 7.1–7.7 ppm range confirm the presence of the 3,4,5-trimethoxyphenyl group.

- Elemental Analysis: Consistent with calculated values for C, H, and N, confirming the expected molecular formula.

Comparative Analysis of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxazolone ring-opening with beta-alanine | Oxazolone intermediate, beta-alanine, triethylamine, ethanol | Reflux 10 h | High selectivity, moderate yield, well-characterized intermediates | Requires preparation of oxazolone precursor |

| Direct amidation | 3,4,5-trimethoxyphenyl carboxylic acid derivatives, beta-alanine | Coupling agents or acid chlorides, mild heating | Straightforward, fewer steps | May require protection/deprotection steps, potential side reactions |

| Schiff base and Staudinger reaction | 3,4,5-trimethoxyaniline, arylaldehydes, beta-lactam precursors | Acid catalysis, triethylamine, reflux | Access to beta-lactam derivatives with 3,4,5-trimethoxyphenyl | More complex, racemic mixtures, less direct for beta-alanine derivatives |

Research Findings and Applications

The synthetic methods involving oxazolone ring-opening have been used to produce this compound derivatives that serve as key intermediates in the synthesis of biologically active compounds, including tubulin polymerization inhibitors and anticancer agents. The presence of the trimethoxyphenyl group is critical for biological activity, as it interacts with specific binding sites in target proteins.

The ring-opening methodology offers a reliable route to access these compounds with good purity and reproducibility, making it a preferred choice in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: N-(3,4,5-trimethoxyphenyl)-beta-Alanine can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones under strong oxidative conditions.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Exercise Performance Enhancement

Mechanism of Action

N-(3,4,5-trimethoxyphenyl)-beta-Alanine is a derivative of beta-alanine, which is known for its role in increasing muscle carnosine levels. Carnosine acts as a buffer against acid accumulation in muscles during high-intensity exercise, thus delaying fatigue and improving performance. Studies indicate that supplementation with beta-alanine can lead to significant improvements in exercise capacity, particularly in activities lasting from 1 to 4 minutes .

Research Findings

- A systematic review concluded that beta-alanine supplementation (4-6 g/day for at least 2-4 weeks) significantly enhances muscle carnosine concentrations and improves high-intensity exercise performance .

- In a controlled trial involving trained athletes, those who supplemented with beta-alanine demonstrated a marked increase in time to exhaustion during cycling tests compared to placebo groups .

Therapeutic Applications

Potential Health Benefits

Beyond athletic performance, this compound has been investigated for its therapeutic potential in various populations:

- Elderly Individuals: Research shows that beta-alanine supplementation can enhance physical working capacity by delaying neuromuscular fatigue, which is crucial for fall prevention and maintaining independence in older adults .

- Chronic Obstructive Pulmonary Disease (COPD): Studies suggest that beta-alanine may improve exercise capacity and muscle carnosine levels in patients with COPD .

Biochemical Research Tool

Role in Scientific Studies

this compound can serve as a biochemical tool in research settings:

- It may be utilized to investigate the mechanisms of muscle fatigue and recovery.

- The compound's ability to modulate intracellular pH through carnosine synthesis provides insights into metabolic processes during exercise.

Case Studies and Experimental Evidence

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Smith-Ryan et al., 2016 | Trained cyclists | 6 g/day | 28 days | Significant improvement in time to exhaustion |

| Stout et al., 2008 | Recreational athletes | 4 g/day | 28 days | Enhanced performance in high-intensity interval training |

| Zourdos et al., 2016 | Older adults | 3.2 g/day | 12 weeks | Increased physical working capacity |

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)-beta-Alanine involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes such as cell division and protein folding . This inhibition can trigger apoptosis in cancer cells, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Key Findings :

- Yf9b demonstrates enhanced solubility and potency compared to CA-4, attributed to its selenazole linker .

- The beta-alanine moiety in the target compound may improve aqueous solubility relative to CA-4’s stilbene core, though direct data are lacking .

Herbicidal Activity of Trimethoxyphenyl Derivatives

Compounds bearing the 3,4,5-trimethoxyphenyl group exhibit selective herbicidal effects:

- In a study of aryl-substituted derivatives, analogs with this group showed moderate activity against rape (IC₅₀ ~50–100 μM) but weak effects on barnyard grass .

- Structural Advantage : The electron-rich trimethoxyphenyl group may enhance interaction with plant-specific enzymes or receptors, though the beta-alanine linkage in the target compound could alter uptake or metabolism .

Stability and Pharmacokinetic Profiles

- (E)-3-(3,4,5-Trimethoxyphenyl)vinyl ester derivatives exhibit stability in human plasma, attributed to their ester linkages and extended alkyl chains .

- This compound : The beta-alanine group may confer metabolic stability via resistance to proteolysis, though esterase susceptibility of the amide bond requires further study .

Q & A

Basic Research Questions

Q. How can researchers optimize the coupling reaction between beta-alanine and the 3,4,5-trimethoxyphenyl group to improve yield and purity?

- Methodological Answer : The coupling reaction often involves activating the carboxylic acid group of beta-alanine using reagents like HATU or EDCI, followed by nucleophilic substitution with 3,4,5-trimethoxyaniline. Key parameters include:

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Yields typically range from 60% to 85% depending on steric hindrance .

Q. What analytical techniques are critical for characterizing N-(3,4,5-trimethoxyphenyl)-beta-alanine and its intermediates?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm regioselectivity of the trimethoxyphenyl group and amine protonation states. Aromatic protons appear as singlet (δ 6.5–7.0 ppm) due to symmetry .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 296 for CHNO) .

- X-ray crystallography : For crystalline derivatives, SHELX programs refine structural parameters (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets like kinases or tubulin?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in ATP-binding pockets (e.g., targeting Aurora kinases). Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the phenyl ring .

- MD simulations : GROMACS or AMBER can simulate binding stability over 100 ns trajectories, analyzing RMSD fluctuations and free energy landscapes (MM-PBSA) .

- SAR studies : Compare with analogs (e.g., 3-methoxy vs. 3,4,5-trimethoxy derivatives) to identify critical substituents for activity .

Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay standardization : Replicate experiments in cell lines with consistent genetic backgrounds (e.g., MCF-7 vs. HeLa) and normalize to positive controls (e.g., paclitaxel for tubulin inhibition) .

- Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolite formation .

- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and phenotypic assays (e.g., cell cycle arrest) to confirm target engagement .

Synthesis and Mechanistic Challenges

Q. Why do steric effects dominate the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The bulky 3,4,5-trimethoxyphenyl group creates steric hindrance, slowing reactions at the beta-alanine amine. Mitigation strategies include:

- Microwave-assisted synthesis : Enhances reaction rates by reducing activation energy .

- Protecting groups : Use Boc or Fmoc on the amine to direct reactivity to the carboxylic acid .

- Low-temperature conditions : Slow down competing pathways (e.g., hydrolysis) .

Q. How can researchers validate the stability of this compound under physiological pH conditions?

- Methodological Answer :

- pH-rate profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., demethylation or hydrolysis) .

- Mass spectrometry : Identify degradation fragments (e.g., loss of methoxy groups, m/z 266 → 252) .

- Accelerated stability studies : Use Arrhenius plots to predict shelf-life at 25°C .

Data Interpretation and Optimization

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC values. Assess goodness-of-fit via R and residual plots .

- Bootstrap resampling : Estimate confidence intervals for IC to account for assay variability .

- Synergy analysis : Use Chou-Talalay method (CompuSyn) for combination studies with standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.